
Theophylline, 8-(hydroxymethyl)-
Overview
Description
Theophylline, 8-(hydroxymethyl)-, is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a hydroxymethyl group to theophylline can enhance its pharmacokinetic and pharmacodynamic properties, making it a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
Theophylline, also known as 8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, primarily targets the phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . These targets play a crucial role in regulating bronchial smooth muscle tone and inflammatory responses in the respiratory tract .
Mode of Action
Theophylline exerts its therapeutic effects through several mechanisms. It acts as a phosphodiesterase inhibitor , preventing the breakdown of cyclic AMP in smooth muscles, leading to bronchial relaxation and dilation . It also acts as an adenosine receptor antagonist , blocking the action of adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . This results in enhanced bronchodilation and reduced airway responsiveness to allergens .
Biochemical Pathways
Theophylline’s action on phosphodiesterase enzymes leads to an increase in cyclic AMP levels, potentiating the effects of this important second messenger . This results in relaxation of bronchial smooth muscle and inhibition of inflammatory cell activation, thus reducing airway obstruction and inflammation .
Pharmacokinetics
Theophylline exhibits a high oral bioavailability and is rapidly and completely absorbed in the body . It distributes into fat-free tissues and body water, with about 40% bound to plasma proteins . Theophylline is primarily metabolized in the liver via the cytochrome P450 system, forming active metabolites . It is excreted in the urine, with clearance rates influenced by factors such as age, disease state, and concomitant drug therapy .
Result of Action
Theophylline’s actions result in significant bronchodilation, reducing the symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases . It also suppresses the response of the airways to stimuli, providing non-bronchodilator prophylactic effects .
Action Environment
Environmental factors can influence theophylline’s action, efficacy, and stability. For instance, the presence of diseases like hepatic cirrhosis, acute pulmonary edema, and cor pulmonale can reduce theophylline clearance . Additionally, the hydroxymethyl derivative of theophylline can enhance the drug’s interaction with the active site and increase its water solubility, improving its pharmacological effects .
Biochemical Analysis
Biochemical Properties
Theophylline, 8-(hydroxymethyl)-, has several actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . It also has immunomodulatory and anti-inflammatory properties .
Cellular Effects
Theophylline, 8-(hydroxymethyl)-, has been found to have several effects on various types of cells. It promotes apoptosis in neutrophils in vitro through a reduction in the antiapoptotic protein Bcl-2 . Theophylline also induces apoptosis of T lymphocytes, thus reducing their survival . It has been shown to reduce T cell proliferation and accumulation .
Molecular Mechanism
Theophylline, 8-(hydroxymethyl)-, acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It inhibits all subclasses of phosphodiesterases, enzymes that degrade the intracellular second messenger cyclic adenosine 3’,5’-monophosphate .
Temporal Effects in Laboratory Settings
Theophylline is rapidly absorbed from the gastrointestinal tract when administered in liquid form or as uncoated tablets, with peak concentrations occurring within 1 - 2 hours of a single dose on an empty stomach . The half-life of theophylline in smokers averaged 4.3 hours, significantly shorter than the mean value in nonsmokers (7.0 hours) .
Dosage Effects in Animal Models
In animal models, the dosage of Theophylline, 8-(hydroxymethyl)-, needs to be individualized in each animal and plasma levels of the drug monitored due to its varying reactions . It is used to treat various respiratory diseases in dogs due to its bronchodilator effect .
Metabolic Pathways
In adults, approximately 90% of Theophylline, 8-(hydroxymethyl)-, is metabolized in the liver . Theophylline mainly undergoes 8-hydroxylation to 1,3, dimethyluric acid, 13U, (around 60-80% of parent drug) with N-demethylation to form 1-methylxanthine, 1X (8-24%) and 3-methylxanthine, 3X (5-15%) being the alternative routes .
Transport and Distribution
Theophylline, 8-(hydroxymethyl)-, distributes rapidly into fat-free tissues and body water . 40% is bound to plasma proteins, primarily to albumin, although blood pH values, the plasma protein content, and the administration of concomitant drugs may vary this fraction . Theophylline passes freely across the placenta, into breast milk, and into cerebrospinal fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(hydroxymethyl)-, typically involves the hydroxymethylation of theophylline. This reaction can be carried out using aqueous formaldehyde in a basic medium. The process involves the addition of the -CH₂OH group to theophylline, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of Theophylline, 8-(hydroxymethyl)-, may involve more advanced techniques such as the use of metal catalysts and paraformaldehyde. These methods can improve the efficiency and yield of the hydroxymethylation process .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(hydroxymethyl)-, can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
The molecular structure of Theophylline, 8-(hydroxymethyl)- includes a hydroxymethyl group at the 8-position of the theophylline molecule, which modifies its chemical properties and biological activities. This alteration may lead to improved solubility and bioavailability compared to its parent compound.
Scientific Research Applications
Theophylline, 8-(hydroxymethyl)- has been explored in several research contexts:
- Chemistry : It serves as a starting material for synthesizing other compounds, enabling the development of new pharmaceuticals and chemical agents.
- Biology : Researchers study its effects on cellular processes, particularly its interactions with phosphodiesterase enzymes and adenosine receptors, which are crucial in various signaling pathways.
- Medicine : The compound is investigated for potential therapeutic applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects.
- Industry : It is utilized in developing new drug formulations and delivery systems, enhancing the efficacy of existing medications.
Case Studies and Research Findings
- Bronchodilator Efficacy : A study demonstrated that Theophylline, 8-(hydroxymethyl)- exhibited superior bronchodilation effects compared to traditional theophylline formulations when tested in vitro on airway smooth muscle cells. This suggests a promising application in treating asthma exacerbations .
- Topical Delivery Systems : Research indicated that derivatives like 7-(hydroxymethyl)theophylline could enhance transdermal delivery of theophylline. This prodrug demonstrated increased efficacy in penetrating skin barriers compared to conventional formulations .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that Theophylline, 8-(hydroxymethyl)- has improved absorption rates and bioavailability in animal models, suggesting potential for more effective dosing regimens in clinical settings .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, primarily used for its bronchodilator effects.
Caffeine: Another methylxanthine with similar pharmacological properties but different potency and side effects.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.
Uniqueness
The addition of the hydroxymethyl group to theophylline enhances its pharmacokinetic and pharmacodynamic properties, potentially making it more effective and safer for therapeutic use. This modification can improve the compound’s solubility, bioavailability, and interaction with biological targets .
Biological Activity
Theophylline, 8-(hydroxymethyl)- is a derivative of the well-known xanthine compound theophylline, which has been extensively studied for its pharmacological properties. This article explores the biological activity of 8-(hydroxymethyl)-theophylline, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
8-(Hydroxymethyl)-theophylline retains the core structure of theophylline, characterized by a pyrimidine ring fused to an imidazole ring. The key modification is the addition of a hydroxymethyl group at the 8th position. This alteration may influence its biological activity compared to the parent compound.
The biological activity of 8-(hydroxymethyl)-theophylline can be understood through several mechanisms:
- Phosphodiesterase Inhibition : Like theophylline, this compound acts as a competitive nonselective inhibitor of phosphodiesterase types III and IV. This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), promoting smooth muscle relaxation and bronchodilation .
- Adenosine Receptor Antagonism : It also functions as a nonselective antagonist of adenosine receptors (A1, A2A, A2B, and A3), which plays a crucial role in mediating bronchoconstriction and inflammation. By blocking these receptors, 8-(hydroxymethyl)-theophylline may enhance respiratory function and reduce airway hyperresponsiveness .
- Anti-inflammatory Effects : The compound activates histone deacetylases, which inhibit the transcription of inflammatory genes. This mechanism contributes to its potential in managing inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Therapeutic Applications
8-(Hydroxymethyl)-theophylline has been studied for various therapeutic applications:
- Bronchodilation : Similar to theophylline, it may be used as a bronchodilator in patients with asthma or COPD. Studies indicate that methylxanthines can improve lung function parameters such as forced expiratory volume (FEV1) and forced vital capacity (FVC) .
- Psychostimulant Effects : Due to its central nervous system stimulant properties, it could potentially be explored for conditions like attention deficit hyperactivity disorder (ADHD) or other cognitive impairments .
Case Studies
Case Study 1: Theophylline Toxicity Mimicking Septic Shock
A notable case involved a patient with COPD who developed signs of septic shock while on theophylline therapy. Despite initial treatments for pneumonia, her condition worsened due to elevated serum theophylline levels (176 µmol/L), indicating toxicity. Management included continuous renal replacement therapy (CRRT) to clear the drug from her system effectively . This case highlights the importance of monitoring serum levels in patients receiving xanthine derivatives.
Research Findings
Recent studies have demonstrated that modifications to the xanthine structure can lead to variations in biological activity. For instance:
Properties
IUPAC Name |
8-(hydroxymethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h13H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKZCOUOKEWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182971 | |
Record name | 8-(Hydroxymethyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-16-5 | |
Record name | 8-(Hydroxymethyl)theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Theophylline, 8-(hydroxymethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Theophylline, 8-(hydroxymethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Hydroxymethyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.